(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a sulfanyl ethyl chain, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfanyl ethyl intermediate: This step involves the reaction of 2-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide to form 2-[(2-methylbenzyl)sulfanyl]ethane.
Coupling with the nitrophenyl group: The intermediate is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst like piperidine to form the corresponding Schiff base.
Reduction and acylation: The Schiff base is reduced using a reducing agent such as sodium borohydride, followed by acylation with acryloyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Dichloroaniline: A class of compounds used in the production of dyes and herbicides.
Mono-Methyl phthalate: An analytical standard used in various chemical analyses.
Uniqueness
(2E)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of a nitrophenyl group and a sulfanyl ethyl chain, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds, which may lack one or more of these functional groups.
Properties
IUPAC Name |
(E)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-15-5-2-3-7-17(15)14-25-12-11-20-19(22)10-9-16-6-4-8-18(13-16)21(23)24/h2-10,13H,11-12,14H2,1H3,(H,20,22)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMQTJXHDDAHI-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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